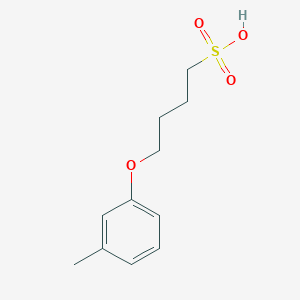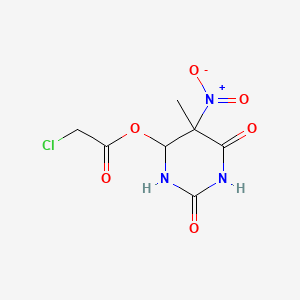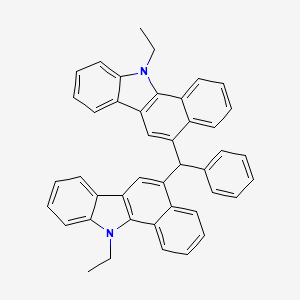![molecular formula C22H38N2O7 B14415719 ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium CAS No. 80293-72-7](/img/structure/B14415719.png)
ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is a complex organic compound with the molecular formula C22H38N2O7. This compound is characterized by its unique structure, which includes ethane, ethyl carbamate, and pyrrolidinium components. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium involves multiple steps, including the formation of carbamate and pyrrolidinium derivatives. The reaction typically starts with the preparation of ethyl N-[2-(propoxymethyl)phenyl]carbamate through the reaction of ethyl chloroformate with N-[2-(propoxymethyl)phenyl]amine under basic conditions. This intermediate is then reacted with 2-hydroxy-2-oxoacetate and 1-methylpyrrolidin-1-ium to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate derivative used in organic synthesis.
1-Methylpyrrolidinium: A related pyrrolidinium compound with similar properties.
2-Hydroxy-2-oxoacetate: A related oxoacetate compound used in similar applications.
Uniqueness
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is unique due to its complex structure and multifunctional properties. It combines the characteristics of carbamates, oxoacetates, and pyrrolidinium compounds, making it versatile for various research and industrial applications.
Properties
CAS No. |
80293-72-7 |
|---|---|
Molecular Formula |
C22H38N2O7 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C13H19NO3.C5H11N.C2H2O4.C2H6/c1-3-9-16-10-11-7-5-6-8-12(11)14-13(15)17-4-2;1-6-4-2-3-5-6;3-1(4)2(5)6;1-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);2-5H2,1H3;(H,3,4)(H,5,6);1-2H3 |
InChI Key |
ABNARGQPNORECO-UHFFFAOYSA-N |
Canonical SMILES |
CC.CCCOCC1=CC=CC=C1NC(=O)OCC.C[NH+]1CCCC1.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




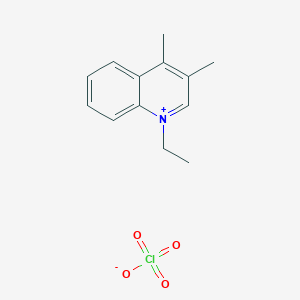
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

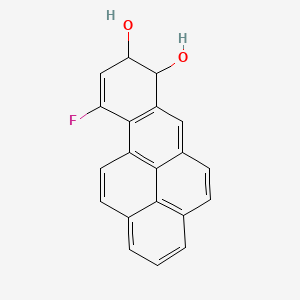
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
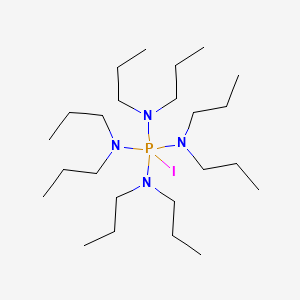
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

